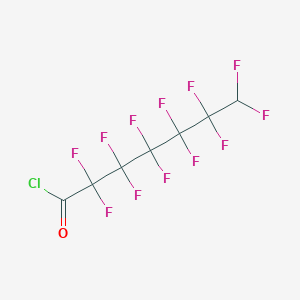

7h-dodecafluoroheptanoyl chloride

Descripción

Significance of Fluorinated Acyl Halides in Contemporary Organic Synthesis Research

Fluorinated acyl halides, including both acyl chlorides and acyl fluorides, are important reagents in organic synthesis due to their unique balance between reactivity and stability. researchgate.net The high electronegativity of fluorine atoms creates a strong inductive effect, which significantly influences the reactivity of the acyl halide group. This often results in cleaner and more efficient reactions compared to their non-fluorinated counterparts.

Acyl fluorides, a closely related class, have garnered increasing attention as versatile reagents. beilstein-journals.org They are often more stable and easier to handle than other acyl halides due to the strong carbon-fluorine bond. beilstein-journals.org This stability, however, does not render them unreactive; they exhibit electrophilicity comparable to activated esters but with fewer steric limitations. beilstein-journals.org The development of practical synthetic routes to acyl fluorides has further fueled interest in these compounds. researchgate.netbeilstein-journals.org

The introduction of perfluoroalkyl groups into organic molecules can dramatically alter their physical and biological properties. rsc.org This has led to the development of numerous methods for perfluoroalkylation, with perfluoroalkyl halides being key starting materials. rsc.org The reactivity of these compounds allows for their use in a variety of transformations, including the synthesis of partially fluorinated compounds that are crucial for creating novel materials and medicinal preparations. rsc.org

Overview of 7H-Dodecafluoroheptanoyl Chloride in Advanced Synthetic Applications

This compound, with the chemical formula C7HClF12O, is a specific and important member of the fluorinated acyl chloride family. echemi.comchemnet.com It serves as a key building block in the synthesis of various fluorine-containing organic compounds. Its structure, featuring a partially fluorinated heptanoyl chain, allows for the introduction of a dodecafluoroheptanoyl moiety into a target molecule.

The reactivity of this compound is characteristic of an acyl chloride, readily undergoing nucleophilic acyl substitution reactions. chemguide.co.uk This allows for the formation of a wide range of derivatives, including esters, amides, and ketones. The presence of the extensive fluorine substitution significantly impacts the chemical and physical properties of the resulting molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7HClF12O | echemi.comchemnet.com |

| Molecular Weight | 364.52 g/mol | echemi.comchemnet.com |

| Boiling Point | 130 °C | echemi.com |

| Density | 1.667 g/cm³ | echemi.com |

| Refractive Index | 1.323 | echemi.com |

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 7H-dodecafluoroheptanoic acid. molbase.com This transformation is a standard procedure in organic chemistry, often employing reagents like thionyl chloride or oxalyl chloride.

Table 2: Key Research Findings Related to Fluorinated Acyl Halides

| Research Area | Key Findings | Reference |

| Synthesis of Acyl Fluorides | Acyl fluorides can be synthesized directly from carboxylic acids using deoxyfluorinating reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3). | beilstein-journals.org |

| Reactivity of Acyl Halides | Acyl chlorides are highly reactive towards nucleophiles due to the polarized carbon-chlorine bond. | echemi.com |

| Applications in Synthesis | Fluorinated acyl halides are used to introduce perfluoroalkyl groups into organic molecules, significantly altering their properties. | rsc.org |

| Reductive Reactions | Acyl chlorides can be reduced to α,α-dideuterio alcohols using samarium(II) iodide and deuterium (B1214612) oxide, showcasing their utility as reactive ketyl precursors. | mdpi.com |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQWEKUYKNKPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379829 | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41405-35-0 | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7h Dodecafluoroheptanoyl Chloride

Exploration of Synthetic Pathways to 7H-Dodecafluoroheptanoyl Chloride from Fluorinated Carboxylic Acid Precursors

The most direct and conventional method for preparing this compound is through the conversion of its corresponding carboxylic acid, 7H-dodecafluoroheptanoic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom, a fundamental reaction in organic synthesis.

Several standard chlorinating agents are employed for this purpose, with their efficacy and suitability depending on the specific reaction conditions and desired purity of the final product. The most common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukcommonorganicchemistry.com

Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.com The reaction with 7H-dodecafluoroheptanoic acid proceeds to yield this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemguide.co.uk This facilitates purification as the gaseous byproducts can be easily removed from the reaction mixture. doubtnut.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Another common reagent, oxalyl chloride, reacts with carboxylic acids in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com This method is often favored for its mild reaction conditions.

Phosphorus Halides (PCl₅ and PCl₃): Phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.uk Phosphorus trichloride also yields the desired acyl chloride, with phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk In both cases, fractional distillation is required to separate the product from the reaction mixture. chemguide.co.uk

The general reaction scheme can be represented as: H(CF₂)₆COOH + Chlorinating Agent → H(CF₂)₆COCl + Byproducts

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid Conversion

| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Neat, reflux | Gaseous byproducts simplify purification. chemguide.co.ukdoubtnut.com | Reagent is corrosive and moisture-sensitive. |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | Inert solvent (e.g., DCM), catalytic DMF, RT | Mild conditions, clean reaction. commonorganicchemistry.com | More expensive than thionyl chloride. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Cold reaction | Effective for a wide range of acids. | Solid reagent, byproduct removal can be complex. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Heating required | Liquid byproduct requires careful separation. chemguide.co.uk |

Development of Novel Synthetic Approaches and Optimization for this compound Production

Recent advancements in the synthesis of acyl fluorides from carboxylic acids using deoxyfluorinating reagents could potentially be adapted for acyl chloride synthesis. beilstein-journals.org Although focused on creating C-F bonds, the underlying principles of activating the carboxylic acid could inspire new approaches for C-Cl bond formation.

Optimization of existing methods is also a key area of focus. This includes fine-tuning reaction parameters such as temperature, reaction time, solvent, and catalyst systems. For instance, in reactions involving oxalyl chloride, the choice of solvent and the amount of DMF catalyst can significantly impact the reaction rate and purity of the resulting this compound.

Furthermore, flow chemistry is emerging as a powerful tool for process optimization. unimi.it Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity compared to traditional batch processes. unimi.it The implementation of flow chemistry for the synthesis of this compound could lead to more efficient and controlled production.

Scalability Considerations in the Synthesis of this compound for Academic and Industrial Research

The transition from laboratory-scale synthesis to larger-scale production for academic and industrial research presents several challenges. Key considerations include the cost and availability of starting materials, the safety of the process, and the efficiency of the reaction at a larger volume.

Reagent Selection: On a large scale, the cost of reagents becomes a significant factor. Thionyl chloride is often preferred in industrial settings due to its lower cost compared to oxalyl chloride. doubtnut.comtwinlakechemical.com However, the corrosive nature of thionyl chloride and the evolution of toxic gases (SO₂ and HCl) necessitate specialized equipment and handling procedures. chemguide.co.uk

Process Safety and Equipment: The handling of corrosive and reactive chemicals like thionyl chloride and phosphorus halides requires robust reactor systems, often constructed from corrosion-resistant materials. unimi.it The management of gaseous byproducts is also a critical safety and environmental consideration, requiring efficient scrubbing systems.

Heat and Mass Transfer: Scaling up reactions can lead to issues with heat and mass transfer. unimi.it Exothermic reactions that are easily controlled in the lab can become difficult to manage in large reactors, potentially leading to side reactions and reduced yields. Continuous flow reactors can mitigate these issues by providing better control over reaction parameters. unimi.it

The successful scale-up of this compound synthesis requires a multidisciplinary approach, combining chemical engineering principles with synthetic organic chemistry to develop a process that is not only efficient and high-yielding but also safe and economically viable. twinlakechemical.com

Mechanistic and Kinetic Investigations of 7h Dodecafluoroheptanoyl Chloride Reactivity

Fundamental Principles of Nucleophilic Acyl Substitution with 7H-Dodecafluoroheptanoyl Chloride

The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution. This class of reactions involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The carbonyl carbon of the acyl chloride is highly electrophilic, a characteristic that is significantly amplified by the strong electron-withdrawing inductive effect of the adjacent perfluorinated alkyl chain. libretexts.orglibretexts.org This heightened electrophilicity makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles. libretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a general trend, with acyl chlorides being among the most reactive. libretexts.orglibretexts.org This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the strong inductive electron withdrawal by both the chlorine atom and, in this specific case, the extensive perfluorinated chain. libretexts.orglibretexts.org

Detailed Analysis of Reaction Mechanisms: Addition-Elimination Pathways Involving this compound

The resulting tetrahedral intermediate contains a negatively charged oxygen atom (an alkoxide) and the original substituents of the acyl chloride, including the chlorine atom and the perfluoroalkyl group. taylorandfrancis.com The stability of this intermediate can influence the reaction rate. The presence of the electron-withdrawing perfluorinated chain is expected to stabilize the developing negative charge on the oxygen atom through its inductive effect.

The second stage of the mechanism is the elimination of the leaving group. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion. libretexts.org Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl). libretexts.org This facile elimination drives the reaction towards the formation of the final product. libretexts.org

While the addition-elimination mechanism is widely accepted, the existence of the tetrahedral intermediate has been a subject of study, as they are often short-lived and difficult to detect. researchgate.netnih.gov However, recent studies on simpler acyl chlorides, like acetyl chloride, have provided direct evidence for the formation of a protonated tetrahedral intermediate in the gas phase. nih.gov Although a direct observation for this compound is not documented in the provided results, the fundamental principles strongly suggest its involvement. It is also worth noting that in some instances of nucleophilic substitution on acyl derivatives, a concerted SN2-type mechanism has been computationally suggested, which would bypass a distinct tetrahedral intermediate. researchgate.net

Kinetic Studies of Reactions Involving this compound

While specific kinetic data for the reactions of this compound are not available in the provided search results, general principles of chemical kinetics for nucleophilic acyl substitution reactions can be applied. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the acyl chloride itself.

Systematic kinetic analyses of similar systems, such as the reaction of chloroperoxidase with peracetic acid and chloride, demonstrate the complexity that can arise. nih.gov In such systems, substrates can also act as inhibitors, and the pH of the medium can significantly affect the rate constants of individual steps. nih.gov For instance, the rate constant for the oxidation of chloride by compound I in that system was found to decrease with increasing pH. nih.gov

For this compound, a kinetic study would likely reveal a second-order rate law, first order in the acyl chloride and first order in the nucleophile, consistent with the addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

This table is a hypothetical representation to illustrate the type of data obtained from kinetic studies. The values are not based on experimental results.

| [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻³ |

| 0.2 | 0.1 | 3.0 x 10⁻³ |

| 0.1 | 0.2 | 3.0 x 10⁻³ |

This hypothetical data illustrates a direct proportionality between the concentration of the reactants and the reaction rate, which is characteristic of a second-order reaction.

Impact of the Perfluorinated Moiety on the Reactivity and Selectivity of this compound

The perfluorinated moiety in this compound has a profound impact on its reactivity. The primary effect is the strong inductive electron withdrawal (-I effect) exerted by the fluorine atoms. acs.org This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org Consequently, this compound is expected to be more reactive than its non-fluorinated counterpart, heptanoyl chloride.

The high electronegativity of fluorine atoms polarizes the C-F bonds, and this effect is transmitted along the carbon chain to the carbonyl group. This enhanced polarization increases the partial positive charge on the carbonyl carbon, thereby accelerating the rate of the initial addition step in the nucleophilic acyl substitution mechanism. libretexts.org

Furthermore, the perfluoroalkyl group can influence the stability of the tetrahedral intermediate. The electron-withdrawing nature of this group helps to stabilize the negative charge that develops on the oxygen atom of the tetrahedral intermediate, which can also contribute to an increased reaction rate.

In terms of selectivity, the high reactivity of this compound means it will react readily with a broad range of nucleophiles. However, the steric bulk of the perfluorinated chain might play a role in reactions with sterically hindered nucleophiles, potentially leading to lower reaction rates compared to less bulky acyl chlorides.

The electronic properties of perfluoroalkyl groups have been a subject of considerable interest in chemistry. acs.org Their ability to act as strong electron-withdrawing groups is a key factor in the chemistry of compounds like this compound. acs.org

Derivatization Chemistry and Synthetic Applications of 7h Dodecafluoroheptanoyl Chloride

Synthesis of Fluorine-Containing Esters via Alcoholysis of 7H-Dodecafluoroheptanoyl Chloride

The reaction of an acyl chloride with an alcohol, known as alcoholysis, is a standard method for the synthesis of esters. This reaction is anticipated to be applicable to this compound.

Derivatization of Alcohols and Polyols with this compound

Theoretically, this compound would react with simple alcohols and polyols in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding fluorinated esters. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. For polyols, the stoichiometry of the acyl chloride could be controlled to achieve mono-, di-, or polyesterification. However, no specific examples or yields for such reactions with this compound have been reported in the surveyed literature.

Application in the Synthesis of Fluorinated Ascorbic Acid Derivatives

The derivatization of ascorbic acid (Vitamin C) is a common strategy to enhance its stability and bioavailability. The hydroxyl groups of ascorbic acid can be esterified. It is plausible that this compound could be used to synthesize fluorinated derivatives of ascorbic acid. Such derivatives might exhibit altered lipophilicity and pharmacokinetic properties. Regioselectivity would be a key challenge in this synthesis, with the primary hydroxyl group at the C6 position being the most likely site of initial reaction. Again, no published studies were found that specifically describe this transformation using this compound.

Amide Formation via Aminolysis Reactions with this compound

The reaction of acyl chlorides with amines, or aminolysis, is a robust method for forming amides.

Preparation of Novel Fluorinated Amides

This compound is expected to react readily with primary and secondary amines to form the corresponding N-substituted fluorinated amides. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the second as a base to scavenge the HCl produced. Alternatively, one equivalent of the amine can be used in the presence of an auxiliary base like triethylamine. While this reaction is a fundamental transformation in organic synthesis, specific examples detailing the synthesis of novel fluorinated amides from this compound are not documented in the available literature.

Formation of Fluorinated Carboxylic Acid Anhydrides and Other Acid Derivatives Using this compound

Acyl chlorides are common precursors for the synthesis of carboxylic acid anhydrides. The reaction of an acyl chloride with a carboxylate salt or a carboxylic acid in the presence of a base can yield a symmetric or mixed anhydride (B1165640). It is therefore conceivable that this compound could be converted to 7H-dodecafluoroheptanoic anhydride or a mixed anhydride. These anhydrides would themselves be potent acylating agents. As with the other potential applications, there is a lack of specific published research detailing these transformations for this compound.

Reduction and Organometallic Reactions of this compound in Organic Synthesis

The chemical behavior of this compound in reduction and organometallic reactions can be inferred from the well-established reactivity of acyl chlorides. The highly fluorinated tail of the molecule is expected to influence the reactivity of the acyl chloride group due to its strong electron-withdrawing nature.

Reduction Reactions

The reduction of this compound would be expected to yield 1H,1H,7H-dodecafluoroheptan-1-ol. Common reducing agents for acyl chlorides include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including acyl chlorides, to their corresponding alcohols. The reaction would proceed via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. Sodium borohydride is a milder reducing agent and can also be used for this transformation, often with greater functional group tolerance.

Hypothetical Reduction of this compound

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | 1H,1H,7H-Dodecafluoroheptan-1-ol |

| This compound | NaBH₄, EtOH | 1H,1H,7H-Dodecafluoroheptan-1-ol |

This table represents predicted reactions based on general organic chemistry principles, as specific literature for this compound is not available.

Organometallic Reactions

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a powerful method for carbon-carbon bond formation. These reactions typically proceed through nucleophilic acyl substitution to form a ketone intermediate. libretexts.orgwikipedia.org Due to the high reactivity of the ketone product towards the organometallic reagent, a second equivalent of the reagent can add to the ketone, yielding a tertiary alcohol after acidic workup. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com

To isolate the ketone, less reactive organometallic reagents like organocadmium compounds or the use of specific reaction conditions at low temperatures would be necessary.

Hypothetical Organometallic Reactions of this compound

| Reactant | Reagent | Intermediate Product | Final Product (after H₃O⁺ workup) |

| This compound | 1. CH₃MgBr (1 equiv) 2. H₃O⁺ | 8H-Dodecafluorooctan-2-one | 2-Methyl-8H-dodecafluorooctan-2-ol |

| This compound | 1. PhLi (1 equiv) 2. H₃O⁺ | 1-Phenyl-7H-dodecafluoroheptan-1-one | 1,1-Diphenyl-7H-dodecafluoroheptan-1-ol |

This table represents predicted reactions based on general organic chemistry principles, as specific literature for this compound is not available. Ph represents a phenyl group.

Utilization in the Synthesis of Complex Fluorinated Organic Scaffolds (e.g., Fluorinated Chalcones)

Fluorinated chalcones are an important class of compounds with various biological activities. researchgate.netnih.gov The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. While this compound could theoretically be a precursor for a fluorinated acetophenone derivative, which could then be used to synthesize fluorinated chalcones, direct experimental evidence for this pathway is not readily found in the literature.

The synthesis would likely involve a Friedel-Crafts acylation of an aromatic compound with this compound to produce a fluorinated ketone. This ketone could then undergo a Claisen-Schmidt condensation with a suitable aldehyde to yield the target fluorinated chalcone.

Hypothetical Synthesis of a Fluorinated Chalcone using this compound

| Step | Reactants | Reagent | Product |

| 1 | Benzene, this compound | AlCl₃ | 1-Phenyl-7H-dodecafluoroheptan-1-one |

| 2 | 1-Phenyl-7H-dodecafluoroheptan-1-one, Benzaldehyde | NaOH, EtOH | (E)-1,3-Diphenyl-4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoronon-2-en-1-one |

This table represents a hypothetical synthetic route. Specific literature for these reactions involving this compound is not available.

Role of 7h Dodecafluoroheptanoyl Chloride in Materials Science and Polymer Chemistry Research

Integration of 7H-Dodecafluoroheptanoyl Chloride into Fluoropolymer Synthesis

The synthesis of fluoropolymers often involves the polymerization of fluoroalkenes. While direct polymerization of monomers like vinylidene fluoride (B91410) (VDF) is common, the incorporation of functional groups through comonomers or post-polymerization modification is crucial for creating materials with tailored properties. nih.govrsc.org Acyl chlorides, such as this compound, can be utilized in post-polymerization modification reactions. For instance, polymers with hydroxyl or amine functionalities can be reacted with this compound to append the fluorinated heptanoyl side chains onto the polymer backbone. This method allows for the precise control of the degree of fluorination and the distribution of functional groups.

The general reaction for the esterification of a hydroxyl-containing polymer with an acyl chloride is a well-established method in polymer chemistry. nih.gov This approach can be adapted for this compound to introduce fluorinated moieties.

Table 1: General Reaction for Polymer Functionalization

| Reactants | Reagents/Conditions | Product |

| Polymer with -OH groups | This compound, Base (e.g., Pyridine) | Polymer with -O-C(O)-(CF₂)₅-CHF₂ side chains |

| Polymer with -NH₂ groups | This compound, Base (e.g., Triethylamine) | Polymer with -NH-C(O)-(CF₂)₅-CHF₂ side chains |

This integration of fluorinated side chains can significantly alter the properties of the resulting fluoropolymer, enhancing its chemical resistance, thermal stability, and surface properties.

Functionalization of Polymeric Materials Using Derivatives Derived from this compound

Derivatives of this compound, such as its corresponding esters, amides, and other functional compounds, serve as versatile tools for the functionalization of a wide range of polymeric materials. nih.gov These derivatives can be synthesized from the parent acyl chloride through standard organic reactions. For example, reaction with an alcohol yields an ester, while reaction with an amine yields an amide.

These derivatives can then be used to modify various polymers, including biodegradable polymers, to impart desired functionalities. nih.gov The introduction of the dodecafluoroheptanoyl group can be used to control the surface properties of materials, such as their hydrophobicity and oleophobicity.

Table 2: Examples of Polymer Functionalization with Acyl Chloride Derivatives

| Polymer Backbone | Functionalizing Agent Derived From Acyl Chloride | Resulting Property/Application |

| Poly(lactic acid) (PLA) | 7H-Dodecafluoroheptanoyl-functionalized monomer | Enhanced hydrophobicity for biomedical devices |

| Cellulose | 7H-Dodecafluoroheptanoyl ester | Water-repellent and oil-repellent coatings |

| Polystyrene | Grafting of polymers derived from 7H-dodecafluoroheptanoyl methacrylate | Low surface energy coatings |

The ability to functionalize polymers with these fluorinated moieties opens up possibilities for creating advanced materials for a variety of applications.

Contributions to the Development of Advanced Materials with Tuned Surface and Bulk Properties

The incorporation of this compound and its derivatives into materials is a key strategy for tuning both their surface and bulk properties. The high electronegativity and low polarizability of fluorine atoms lead to unique material characteristics. numberanalytics.com

Surface Properties: The presence of the fluorinated chain at the surface of a material dramatically lowers its surface energy. This results in superhydrophobic and oleophobic surfaces, which are highly desirable for applications such as self-cleaning coatings, anti-fouling surfaces, and low-friction materials. nih.govacs.org The modification of surfaces with fluorinated molecules has been shown to be effective in creating these advanced properties. nih.gov

Bulk Properties: The introduction of the fluorinated segments into the bulk of a polymer can influence its mechanical properties, thermal stability, and chemical resistance. For example, the strong carbon-fluorine bonds can enhance the thermal and chemical stability of the polymer. researchgate.net The presence of fluorinated side chains can also affect the polymer's crystallinity and glass transition temperature, allowing for the fine-tuning of its mechanical behavior. usm.edu

Table 3: Impact of Fluorination on Material Properties

| Property | Effect of Fluorination | Scientific Rationale |

| Surface Energy | Decrease | Low polarizability of the C-F bond |

| Hydrophobicity | Increase | Fluorinated chains are non-polar and repel water |

| Oleophobicity | Increase | Fluorinated chains have low affinity for hydrocarbons |

| Thermal Stability | Increase | High bond energy of the C-F bond |

| Chemical Resistance | Increase | C-F bonds are resistant to chemical attack |

Research into this compound as a Precursor for Specialty Fluorinated Surfactants

Fluorinated surfactants are a class of surface-active agents that exhibit exceptional performance in lowering surface and interfacial tension. nih.govresearchgate.net They are used in a wide range of applications, including fire-fighting foams, coatings, and emulsion polymerization. nih.govmdpi.com this compound can serve as a key precursor for the synthesis of specialty fluorinated surfactants.

By reacting the acyl chloride with a hydrophilic head group, a variety of non-ionic, anionic, cationic, or zwitterionic fluorinated surfactants can be prepared. For example, reaction with a poly(ethylene glycol) can yield a non-ionic surfactant, while reaction with a sulfonate-containing alcohol can produce an anionic surfactant. The presence of the partially fluorinated tail provides the necessary hydrophobic and oleophobic character, while the hydrophilic head ensures water solubility.

Research in this area focuses on developing new fluorinated surfactants with improved performance and reduced environmental impact. researchgate.netrsc.org The use of partially fluorinated chains, such as the 7H-dodecafluoroheptanoyl group, is an area of interest as it may offer a more biodegradable alternative to fully perfluorinated surfactants. bright-chemicals.com

Table 4: Synthesis of Fluorinated Surfactants from Acyl Chlorides

| Acyl Chloride | Hydrophilic Reactant | Surfactant Type |

| This compound | Poly(ethylene glycol) | Non-ionic |

| This compound | Amino-sulfonic acid | Anionic |

| This compound | Quaternary ammonium (B1175870) alcohol | Cationic |

The development of new synthetic routes to these specialty surfactants is an active area of research, with the goal of creating novel materials for advanced applications. mdpi.com

Analytical and Spectroscopic Characterization Methods in 7h Dodecafluoroheptanoyl Chloride Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7H-dodecafluoroheptanoyl chloride, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by its relative simplicity. A single, distinct signal is anticipated for the terminal proton of the heptafluorobutyl group (–CF2H). This resonance is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms on the same carbon. The chemical shift of this proton is influenced by the strong electron-withdrawing effect of the surrounding fluorine atoms, typically placing it in a downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides a comprehensive map of the carbon skeleton. oregonstate.eduresearchgate.net Due to the presence of extensive fluorination, the chemical shifts of the carbon atoms are significantly influenced. researchgate.net The carbonyl carbon of the acyl chloride group (–COCl) is expected to resonate at the lowest field, typically in the range of 160-180 ppm, a characteristic region for acyl halides. wisc.edu The fluorinated carbons will appear in a distinct region of the spectrum, generally between 100 and 130 ppm, with the carbon bearing the terminal hydrogen appearing at a slightly different shift compared to the fully fluorinated carbons. researchgate.net The specific chemical shifts are sensitive to the number of attached fluorine atoms and their proximity to other functional groups. oregonstate.eduresearchgate.net

¹⁹F NMR: Fluorine-19 NMR spectroscopy is arguably the most informative technique for this compound, given the presence of twelve fluorine atoms in six distinct chemical environments. The spectrum will display multiple signals, each corresponding to a specific CF2 group along the fluoroalkyl chain. The chemical shifts of these fluorine nuclei are highly sensitive to their position relative to the acyl chloride and the terminal hydrogen. The signals will exhibit complex splitting patterns due to both geminal (F-F on the same carbon) and vicinal (F-F on adjacent carbons) couplings.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| ¹H | 5.8 - 6.2 | Triplet (t) | JHF ≈ 50-60 |

| ¹³C (C=O) | 165 - 175 | Singlet (s) | - |

| ¹³C (CF₂) | 105 - 125 | Multiplets | - |

| ¹⁹F | -110 to -140 | Multiplets | JFF ≈ 250-300 (geminal), 5-15 (vicinal) |

Note: The predicted values are based on typical ranges for similar fluorinated compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed in the region of 1780-1815 cm⁻¹, a higher frequency compared to ketones and aldehydes due to the electron-withdrawing effect of the chlorine atom. Another key feature is the strong and broad absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations in fluorinated compounds. The C-H stretching vibration of the terminal methine group is expected to appear around 2900-3000 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | Stretching | 1780 - 1815 |

| C-F | Stretching | 1100 - 1300 |

| C-H | Stretching | 2900 - 3000 |

| C-Cl | Stretching | 650 - 850 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (364.52 g/mol ). chemexper.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic doublet, with a primary peak (M) and a smaller peak at M+2. docbrown.infomiamioh.edu

Fragmentation Pattern: The fragmentation of this compound under electron impact ionization is expected to follow predictable pathways for acyl chlorides and fluorinated compounds. libretexts.orgmiamioh.edu Common fragmentation includes the loss of the chlorine atom to form the dodecafluoroheptanoyl cation. Subsequent fragmentation may involve the loss of carbon monoxide (CO) from this acylium ion. Cleavage of the C-C bonds along the fluoroalkyl chain will also occur, leading to a series of fluorinated fragments. The presence of the terminal hydrogen provides a unique fragmentation pathway compared to its perfluorinated analog.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 364/366 | [C₇HClF₁₂O]⁺ (Molecular Ion) |

| 329 | [C₇HF₁₂O]⁺ |

| 301 | [C₆HF₁₂]⁺ |

| 281 | [C₆HF₁₀]⁺ |

| 69 | [CF₃]⁺ |

| 63/65 | [COCl]⁺ |

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Given its volatility, gas chromatography is a suitable technique for the analysis of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively separate the compound from impurities and starting materials. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). The peak area in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for monitoring reactions in solution. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), could be developed. Detection is typically achieved using a UV detector, as the carbonyl group exhibits some UV absorbance.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, fluorine, and oxygen) in a purified sample of this compound. chemexper.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C7HClF12O. chemexper.com A close agreement between the experimental and theoretical values serves as a fundamental confirmation of the compound's elemental stoichiometry and purity.

Table 4: Elemental Composition of this compound (C₇HClF₁₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Percentage (%) chemexper.com |

| Carbon | C | 12.01 | 7 | 23.06 |

| Hydrogen | H | 1.01 | 1 | 0.28 |

| Chlorine | Cl | 35.45 | 1 | 9.73 |

| Fluorine | F | 19.00 | 12 | 62.54 |

| Oxygen | O | 16.00 | 1 | 4.39 |

Theoretical and Computational Chemistry Approaches Applied to 7h Dodecafluoroheptanoyl Chloride

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7H-dodecafluoroheptanoyl chloride, methods like Density Functional Theory (DFT) are widely used to compute electronic properties that govern its behavior. ias.ac.in These calculations can provide a deep understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

The electronic structure of this compound is heavily influenced by the presence of numerous fluorine atoms, which are highly electronegative. This leads to a significant polarization of the carbon-fluorine bonds and a strong inductive effect along the perfluorinated chain. Quantum chemical calculations can precisely quantify the distribution of electron density within the molecule.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. chimicatechnoacta.ru A smaller gap suggests higher reactivity.

Other important descriptors include the electrostatic potential (ESP), which maps the charge distribution on the molecular surface, identifying sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon is expected to be a primary electrophilic site due to the electron-withdrawing effects of both the chlorine atom and the perfluoroalkyl chain.

Illustrative Data Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -11.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 10.3 eV | Reflects chemical stability |

| Dipole Moment | 3.5 D | Measures overall polarity |

| Mulliken Charge on C=O Carbon | +0.85 e | Quantifies electrophilicity |

Note: The values in this table are illustrative and represent typical ranges for similar fluorinated compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for reactions such as hydrolysis, aminolysis, or esterification. These calculations are crucial for understanding the kinetics and thermodynamics of these transformations.

A key aspect of this modeling is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state can be calculated using quantum chemical methods.

For example, in the reaction of this compound with an amine, computational modeling can trace the approach of the amine to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride ion to form an amide. The calculated activation energy for this process provides a quantitative measure of the reaction rate.

Illustrative Data Table: Calculated Activation Energies for Reactions of this compound

| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Hydrolysis | Water | Acetonitrile (B52724) | 15.2 |

| Aminolysis | Ammonia | Dichloromethane | 9.8 |

| Esterification | Methanol | Tetrahydrofuran | 12.5 |

Note: The values in this table are illustrative and serve to demonstrate the type of data obtained from computational modeling.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, methods such as DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.

The calculated IR spectrum would show characteristic vibrational frequencies, such as the strong carbonyl (C=O) stretch, which is sensitive to the electronic effects of the attached perfluoroalkyl group and chlorine atom. The C-F stretching vibrations would also be prominent features in the spectrum.

Prediction of ¹³C and ¹⁹F NMR chemical shifts is also possible through computational methods. These predictions are valuable for assigning the signals in experimental spectra to specific atoms within the molecule. The accuracy of these predictions has significantly improved with the development of advanced computational techniques. schrodinger.com

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| C=O Stretching Frequency (IR) | 1815 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | 165 ppm |

| ¹⁹F Chemical Shift (CF₂) | -120 to -130 ppm |

| Most Stable Conformer Dihedral Angle (C-C-C-C) | ~180° (anti) |

Note: The values in this table are illustrative and based on typical spectroscopic data for similar compounds.

Development of Structure-Reactivity Relationships through Computational Methods

By systematically studying a series of related fluorinated acyl chlorides using computational methods, it is possible to develop quantitative structure-reactivity relationships (QSRRs). These relationships correlate calculated molecular properties (descriptors) with experimentally observed reactivity.

For instance, the rate of hydrolysis for a series of perfluoroacyl chlorides could be correlated with the calculated Mulliken charge on the carbonyl carbon or the LUMO energy. Once a statistically significant QSRR model is established, it can be used to predict the reactivity of new, yet-to-be-synthesized compounds.

These computational studies can also provide insights into the role of the perfluoroalkyl chain length and the nature of the halogen on the reactivity of the acyl halide group. This understanding is invaluable for the rational design of new fluorinated compounds with tailored properties for specific applications.

Q & A

Q. What are the critical considerations for synthesizing 7H-dodecafluoroheptanoyl chloride in academic laboratories?

Synthesis requires stringent anhydrous conditions due to the compound’s reactivity as an acyl chloride. Use inert gas (e.g., nitrogen) purging to minimize hydrolysis. Fluorinated precursors should be purified via fractional distillation, and reaction progress monitored by FTIR for characteristic C=O and C-F stretches (1,800–1,820 cm⁻¹ and 1,100–1,300 cm⁻¹, respectively) . Safety protocols for handling corrosive and hygroscopic materials (e.g., PPE, fume hoods) must align with institutional chemical hygiene plans .

Q. How can researchers characterize the purity of this compound?

Combine NMR (¹⁹F and ¹H), elemental analysis, and gas chromatography-mass spectrometry (GC-MS). Fluorine NMR is particularly critical for confirming fluorinated chain integrity, while GC-MS helps detect volatile impurities. Cross-validate results with Karl Fischer titration to quantify residual moisture, which can hydrolyze the compound .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA and institutional guidelines for corrosive substances:

- Use chemically resistant gloves (e.g., nitrile) and splash goggles.

- Work in fume hoods with secondary containment trays.

- Neutralize spills with sodium bicarbonate or specialized fluorochemical absorbents.

- Store under nitrogen in sealed, corrosion-resistant containers .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

Apply a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example:

Q. What analytical challenges arise in quantifying degradation products of this compound, and how can they be mitigated?

Hydrolysis generates fluorinated carboxylic acids, which interfere with standard LC-MS due to strong hydrogen bonding. Use ion-pair chromatography (e.g., tetrabutylammonium bromide) to improve separation. For trace analysis, employ ¹⁹F NMR with a relaxation reagent (e.g., Cr(acac)₃) to reduce acquisition time .

Q. How do fluorination patterns in this compound influence its reactivity in nucleophilic acyl substitutions?

The electron-withdrawing effect of fluorine increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the fluorinated chain may reduce accessibility. Computational modeling (DFT) can predict transition states, while kinetic studies under varying nucleophile concentrations provide empirical validation .

Q. What methodologies address contradictions in reported thermodynamic data (e.g., ΔHf) for fluorinated acyl chlorides?

Discrepancies often arise from impurities or measurement techniques. Calorimetric data should be cross-checked with computational methods (e.g., Gaussian software for enthalpy calculations). Validate experimental setups using reference compounds like acetyl chloride to calibrate instruments .

Q. How can membrane separation technologies improve the isolation of this compound from reaction mixtures?

Fluorophilic membranes (e.g., polyvinylidene fluoride) selectively separate fluorinated compounds from non-fluorinated byproducts. Optimize transmembrane pressure and solvent composition (e.g., hexane/THF ratios) to enhance flux and rejection rates. Monitor separation efficiency via LC-MS .

Methodological Guidance

Q. What statistical tools are recommended for analyzing reproducibility issues in fluorochemical syntheses?

Use Grubbs’ test to identify outliers in replicate experiments. For process optimization, response surface methodology (RSM) with central composite design provides a predictive model for yield and impurity profiles .

Q. How can chemical software aid in simulating reaction pathways for derivatives of this compound?

Tools like Gaussian (DFT) or ChemDraw Reaction Predictor model intermediates and transition states. Virtual screening of solvents/catalysts reduces trial-and-error experimentation. For large datasets, integrate these tools with lab informatics systems (e.g., Benchling) for automated data logging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.